molecular formula C19H21N5O B2835828 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 2034612-95-6

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2835828
CAS No.: 2034612-95-6
M. Wt: 335.411
InChI Key: LRQBCRQZQYCNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that features a complex structure combining a triazole ring, a pyrrolidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Pyrrolidine Ring Introduction: The triazole intermediate can be reacted with a pyrrolidine derivative under suitable conditions to form the desired pyrrolidine-triazole structure.

    Indole Attachment: The final step involves coupling the pyrrolidine-triazole intermediate with an indole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(13-22-9-7-15-3-1-2-4-18(15)22)23-10-8-16(11-23)24-12-17(20-21-24)14-5-6-14/h1-4,7,9,12,14,16H,5-6,8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQBCRQZQYCNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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